molecular formula C12H17NO B3339941 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-ol CAS No. 1354959-11-7

1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-ol

Cat. No. B3339941
CAS RN: 1354959-11-7
M. Wt: 191.27 g/mol
InChI Key: VSDZLESKQMMKLT-UHFFFAOYSA-N
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Description

1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-ol, also known as 1-phenyl-2-pyrrolidin-2-yl ethanone, is an organic compound belonging to the class of pyrrolidinones. It is a colorless liquid that is insoluble in water and has a boiling point of 136°C. 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-ol has a wide range of applications in the scientific research community, including synthesis, pharmacology, and biochemistry. This compound has been used in the synthesis of a variety of compounds, including drugs, and has been studied for its potential therapeutic effects.

Scientific Research Applications

Chemical Synthesis

“1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-ol” can be used in chemical synthesis. For instance, it can be used as a chiral catalyst to prepare corresponding enantioselective secondary aromatic alcohols by the addition of dialkylzincs to aromatic aldehydes .

Production of Optically Active Compounds

This compound can also be used to synthesize optically active ®- (+)-1-phenyl-2-(1-pyrrolidinyl)-1-propanone by oxidation reaction .

Research Chemical

“1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-ol” is often referred to as a 'research chemical’ . Research chemicals are chemical substances used by scientists for medical and scientific research purposes.

New Psychoactive Substance (NPS)

This compound is a synthetic cathinone derivative and is commonly referred to as a new psychoactive substance (NPS) . NPS are unregulated substances that have become newly available on the market and are intended to mimic the effects of illegal drugs.

‘Bath Salt’ or ‘Designer Drug’

“1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-ol” is also known as a ‘bath salt’ or 'designer drug’ . These are synthetic drugs that are designed to avoid being classified as illegal, while producing similar effects to those of illegal drugs.

Study of Dopamine and Norepinephrine Transporter Blocker

“1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-ol” appears to act as a potent blocker at the dopamine and norepinephrine transporter . This makes it a valuable compound for studying the effects of these neurotransmitters in the brain.

Future Directions

For more detailed information, refer to the MSDS provided by Sigma-Aldrich .

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with neurotransmitter systems, particularly dopamine and norepinephrine .

Mode of Action

It is suggested that it may inhibit the uptake of dopamine and norepinephrine, similar to substances with known abuse potential, including methcathinone, cocaine, and methamphetamine .

Action Environment

Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-ol. For instance, it is recommended to be stored in a refrigerator , suggesting that it may degrade at room temperature.

properties

IUPAC Name

1-phenyl-2-pyrrolidin-2-ylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-12(9-11-7-4-8-13-11)10-5-2-1-3-6-10/h1-3,5-6,11-14H,4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDZLESKQMMKLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CC(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901308286
Record name α-Phenyl-2-pyrrolidineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901308286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-ol

CAS RN

1354959-11-7
Record name α-Phenyl-2-pyrrolidineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354959-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Phenyl-2-pyrrolidineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901308286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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